Cas no 100427-86-9 (Benzenepropanamine,4-chloro-N,N-diethyl-a-phenyl-)
100427-86-9 structure
Product Name:Benzenepropanamine,4-chloro-N,N-diethyl-a-phenyl-
CAS No:100427-86-9
MF:C19H24ClN
MW:301.85356426239
CID:156480
PubChem ID:57852
Update Time:2025-04-19
Benzenepropanamine,4-chloro-N,N-diethyl-a-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenepropanamine,4-chloro-N,N-diethyl-a-phenyl-
- 3-(4-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine
- Benzylamine,a-(p-chlorophenethyl)-N,N-diethyl-(6CI)
- Propylamine, 3-(p-chlorophenyl)-N,N-diethyl-1-phenyl- (6CI)
- alpha-(p-Chlorophenethyl)-N,N-diethylbenzylamine
- BENZYLAMINE, alpha-(p-CHLOROPHENETHYL)-N,N-DIETHYL-
- 100427-86-9
- YS-50
- DTXSID80905483
-
- Inchi: 1S/C19H24ClN/c1-3-21(4-2)19(17-8-6-5-7-9-17)15-12-16-10-13-18(20)14-11-16/h5-11,13-14,19H,3-4,12,15H2,1-2H3
- InChI Key: GYYJLOMNSBFGLF-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CCC(C1C=CC=CC=1)N(CC)CC
Computed Properties
- Exact Mass: 301.15992
- Monoisotopic Mass: 301.159727
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 3.2
- XLogP3: 5.5
Experimental Properties
- Density: 1.057
- Boiling Point: 379.1°C at 760 mmHg
- Flash Point: 183.1°C
- Refractive Index: 1.558
- PSA: 3.24
- LogP: 5.35570
Benzenepropanamine,4-chloro-N,N-diethyl-a-phenyl- Related Literature
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
100427-86-9 (Benzenepropanamine,4-chloro-N,N-diethyl-a-phenyl-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
SunaTech Inc.
Gold Member
CN Supplier
Reagent
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk